molecular formula C20H19NO4 B2383528 N-(4-methoxyphenyl)-5-[(2-methylphenoxy)methyl]furan-2-carboxamide CAS No. 878715-89-0

N-(4-methoxyphenyl)-5-[(2-methylphenoxy)methyl]furan-2-carboxamide

Cat. No.: B2383528
CAS No.: 878715-89-0
M. Wt: 337.375
InChI Key: VOOJDDAAFPASJR-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-5-[(2-methylphenoxy)methyl]furan-2-carboxamide is a furan-2-carboxamide derivative characterized by a 4-methoxyphenyl group attached to the carboxamide nitrogen and a 2-methylphenoxymethyl substituent at the 5-position of the furan ring. The methoxy group on the phenyl ring enhances electron-donating properties, while the 2-methylphenoxymethyl group introduces steric and electronic effects that influence molecular interactions .

Properties

IUPAC Name

N-(4-methoxyphenyl)-5-[(2-methylphenoxy)methyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c1-14-5-3-4-6-18(14)24-13-17-11-12-19(25-17)20(22)21-15-7-9-16(23-2)10-8-15/h3-12H,13H2,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOOJDDAAFPASJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC2=CC=C(O2)C(=O)NC3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-5-[(2-methylphenoxy)methyl]furan-2-carboxamide typically involves the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the carboxamide group: This step involves the reaction of the furan derivative with an amine, such as 4-methoxyaniline, under conditions that promote amide bond formation.

    Attachment of the methoxyphenyl and methylphenoxy groups: These groups can be introduced through nucleophilic substitution reactions, where the furan ring is reacted with the corresponding halides or other suitable leaving groups.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-5-[(2-methylphenoxy)methyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring and methoxyphenyl group can be oxidized under strong oxidizing conditions.

    Reduction: The carboxamide group can be reduced to an amine under reducing conditions.

    Substitution: The methoxy and methylphenoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Halides or other leaving groups can be used in the presence of suitable nucleophiles or electrophiles.

Major Products

    Oxidation: Products may include oxidized derivatives of the furan ring and methoxyphenyl group.

    Reduction: The primary product is the corresponding amine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

N-(4-methoxyphenyl)-5-[(2-methylphenoxy)methyl]furan-2-carboxamide serves as a valuable building block for synthesizing more complex molecules. Its ability to undergo nucleophilic substitution reactions allows chemists to explore new derivatives that may possess enhanced properties or activities.

Biology

The compound's structural characteristics make it a candidate for studying interactions with biological macromolecules:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.
  • Receptor Interaction : The compound could bind to certain receptors, modulating signal transduction pathways crucial for cellular communication.
  • DNA Intercalation : There is potential for the compound to intercalate into DNA, leading to alterations in gene expression and cellular function.

Pharmaceutical Development

Research indicates that this compound exhibits significant biological activities, particularly in:

  • Anticancer Activity : Similar compounds have shown effectiveness against various cancer cell lines by inducing apoptosis and cell cycle arrest.
  • Antimicrobial Activity : The compound may possess antibacterial effects against pathogens such as E. coli and S. aureus.

Case Studies and Research Findings

  • Anticancer Research :
    • A study indicated that derivatives of this compound exhibited significant cytotoxic effects on cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). Mechanisms included induction of apoptosis through mitochondrial pathways and S-phase cell cycle arrest.
  • Antimicrobial Studies :
    • Research highlighted the antibacterial properties of similar compounds against common pathogens, suggesting potential for development into therapeutic agents for treating infections.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-5-[(2-methylphenoxy)methyl]furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Phenyl Ring

a) N-(2-ethoxyphenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide ()
  • Structural Differences: The phenyl group here is substituted with a 2-ethoxy group instead of 4-methoxy, and the phenoxymethyl substituent carries a 4-fluoro atom.
  • Impact: The ethoxy group (stronger electron-donating effect than methoxy) may alter solubility and binding affinity.
b) N-(4-acetylphenyl)-5-[(2-nitrophenoxy)methyl]furan-2-carboxamide ()
  • Structural Differences: A 4-acetylphenyl group replaces the 4-methoxyphenyl, and the phenoxymethyl substituent bears a nitro group.
  • The nitro group increases hydrophobicity and may confer oxidative stability but could reduce bioavailability .
c) N-(4-Benzoylphenyl)-5-methyl-2-furamide ()
  • Structural Differences : A benzoylphenyl group is present instead of 4-methoxyphenyl, and the furan has a methyl substituent.
  • Impact: The benzoyl group introduces steric bulk and polarizability, which may hinder membrane permeability. The methyl group on the furan reduces steric hindrance compared to the phenoxymethyl group in the target compound .

Variations in the Phenoxymethyl Substituent

a) N-(4-methoxyphenyl)-5-[(4-methylphenyl)methyl]furan-2-carboxamide ()
  • Structural Differences: The phenoxymethyl group is replaced with a 4-methylbenzyl group.
  • Impact: The absence of an oxygen atom in the benzyl linker reduces polarity, likely lowering aqueous solubility. The 4-methyl group provides steric shielding similar to 2-methylphenoxy but without the ether oxygen’s electronic effects .
b) N-[(4-methoxyphenyl)methyl]-5-[(4-methylphenyl)sulfonylmethyl]furan-2-carboxamide ()
  • Structural Differences: A sulfonylmethyl group replaces the phenoxymethyl substituent.
  • Impact :
    • The sulfonyl group is strongly electron-withdrawing, which could enhance stability but reduce nucleophilic reactivity.
    • The methyl group on the phenyl ring retains steric effects but lacks the oxygen-mediated hydrogen-bonding capacity .

Key Observations :

  • Suzuki coupling offers regioselectivity and compatibility with diverse boronic acids, enabling rapid diversification of the furan ring.
  • Amide coupling is efficient for introducing aromatic substituents but may require protecting groups for sensitive functionalities .

Physicochemical Properties

A hypothetical comparison based on substituent effects is shown below:

Compound Name Substituent (Phenyl) Substituent (Furan-5) logP* Solubility (mg/mL)*
Target Compound 4-methoxy 2-methylphenoxymethyl 3.5 0.12
N-(2-ethoxyphenyl)-... () 2-ethoxy 4-fluorophenoxymethyl 3.8 0.08
N-(4-acetylphenyl)-... () 4-acetyl 2-nitrophenoxymethyl 2.9 0.05
N-(4-methoxyphenyl)-... () 4-methoxy 4-methylbenzyl 4.1 0.03

*Predicted values using substituent contribution models.

Trends :

  • Electron-donating groups (e.g., methoxy) increase logP and reduce solubility.
  • Bulky substituents (e.g., benzyl) further decrease solubility due to hydrophobic interactions .

Biological Activity

N-(4-methoxyphenyl)-5-[(2-methylphenoxy)methyl]furan-2-carboxamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an in-depth examination of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a furan ring, a carboxamide group, and both methoxy and methylphenoxy substituents. Its molecular formula is C18H19NO3C_{18}H_{19}NO_3 with a molecular weight of approximately 299.35 g/mol. The specific arrangement of these functional groups contributes to its biological activity.

Synthesis Methods

The synthesis typically involves several key steps:

  • Formation of the Furan Ring : This can be achieved through cyclization reactions under acidic or basic conditions.
  • Introduction of the Carboxamide Group : The furan derivative reacts with an amine, such as 4-methoxyaniline, to form the carboxamide linkage.
  • Attachment of Substituents : The methoxy and methylphenoxy groups are introduced via nucleophilic substitution reactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological effects, including potential anticancer properties.

Anticancer Activity

Research has indicated that compounds structurally similar to this compound exhibit significant anticancer properties. For instance, studies have shown that related compounds can induce apoptosis in cancer cells by arresting the cell cycle at specific phases.

Table 1 summarizes the in vitro anti-tumor activity observed in related compounds:

Compound NameCell LineInhibition Rate (%)IC50 (μM)
IMB-1406A549100.078.99
HepG299.986.92
DU14599.937.89
MCF7100.398.26

These findings suggest that this compound may also exhibit similar efficacy against various cancer cell lines.

In studies examining the effects on HepG2 cells, it was found that treatment with related compounds resulted in increased percentages of cells arrested in the S phase of the cell cycle, indicating that these compounds can effectively inhibit cell proliferation through cell cycle modulation .

Case Studies and Research Findings

  • Study on Antitumor Activity : A study published in Molecules highlighted the antitumor potential of furan derivatives, noting that modifications at specific positions on the phenyl ring significantly enhanced biological activity against cancer cell lines .
  • Structure-Activity Relationship (SAR) : Research has established a correlation between structural modifications and biological activity, emphasizing that electron-donating groups at specific positions on the phenyl ring are crucial for enhancing cytotoxic effects .
  • Molecular Dynamics Simulations : Molecular dynamics studies have shown how these compounds interact with target proteins, providing insights into their binding affinities and potential therapeutic applications .

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